molecular formula C7H3BrF4O2 B2603660 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol CAS No. 1807165-87-2

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Cat. No.: B2603660
CAS No.: 1807165-87-2
M. Wt: 274.997
InChI Key: UZEPDRJGRUMDPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEPDRJGRUMDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol typically involves halogenation and substitution reactions. One common method is the bromination of 4-fluoro-5-(trifluoromethoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling: Palladium catalysts and bases like potassium phosphate are typical in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated phenols, while coupling reactions produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₇H₃BrF₄O₂
  • SMILES : C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O
  • InChIKey : UZEPDRJGRUMDPP-UHFFFAOYSA-N
  • Molecular Weight : 275.00 g/mol .

Structural Features: This compound is a halogenated phenol derivative with bromine (Br) at the 2-position, fluorine (F) at the 4-position, and a trifluoromethoxy (-OCF₃) group at the 5-position. The electron-withdrawing substituents (Br, F, -OCF₃) significantly influence its electronic properties, solubility, and reactivity. The hydroxyl (-OH) group enables hydrogen bonding, critical for crystallinity and intermolecular interactions .

The compound is commercially available (Enamine Ltd, Catalog No. EN300-193502) and serves as a building block in pharmaceutical and materials chemistry, particularly in Pd-catalyzed C–H activation reactions .

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol Br (2), F (4), -OCF₃ (5) C₇H₃BrF₄O₂ 275.00
2-Bromo-5-(trifluoromethyl)phenol Br (2), -CF₃ (5) C₇H₄BrF₃O 241.01
3-Bromo-5-(trifluoromethoxy)phenol Br (3), -OCF₃ (5) C₇H₄BrF₃O₂ 257.01
4-(Trifluoromethoxy)phenol -OCF₃ (4) C₇H₅F₃O₂ 178.10
4-Bromo-2-(trifluoromethyl)phenol Br (4), -CF₃ (2) C₇H₄BrF₃O 241.01
Key Observations :

Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group is less electron-withdrawing than trifluoromethyl (-CF₃) but enhances solubility in lipophilic environments .

Hydrogen Bonding: All phenol derivatives form hydrogen bonds via -OH, but substituent positions modulate crystal packing. For example, this compound may exhibit unique hydrogen-bonding networks due to multiple electronegative groups .

Physical and Chemical Properties

Table 2: Comparative Properties
Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Predicted)
This compound Not reported Not reported Moderate in organic solvents
2-Bromo-5-(trifluoromethyl)phenol Not reported Not reported High in DMSO, CHCl₃
4-(Trifluoromethoxy)phenol 80 (at 15 mmHg) Not reported Soluble in ether, acetone
4-Bromo-2-(trifluoromethyl)phenol Not reported Not reported Similar to -CF₃ analogs
Key Observations :
  • Boiling Points: The trifluoromethoxy group in 4-(trifluoromethoxy)phenol lowers boiling points compared to non-fluorinated phenols due to reduced polarity .
  • Solubility : Halogenation (Br, F) and -OCF₃/-CF₃ groups enhance solubility in polar aprotic solvents, making these compounds suitable for Suzuki-Miyaura coupling or nucleophilic substitutions .

Biological Activity

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol is a halogenated phenol derivative characterized by a unique arrangement of bromine, fluorine, and a trifluoromethoxy group. This structural configuration enhances its reactivity and potential applications in medicinal chemistry and materials science. The compound's biological activity is primarily determined by its interactions with specific molecular targets within biological systems, which can lead to the inhibition or activation of various pathways.

  • Molecular Formula : C7_7H3_3BrF4_4O2_2
  • Molecular Weight : 292.99 g/mol
  • Structure : The presence of multiple halogen atoms and the trifluoromethoxy group contributes to its unique chemical properties, enhancing binding affinity and specificity towards biological targets.

The biological activity of this compound is largely attributed to its ability to bind to enzymes or receptors, influencing various biochemical pathways. The trifluoromethoxy group is believed to play a significant role in modulating the compound's interaction with biological targets, potentially leading to therapeutic effects.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections.
  • Antitumor Activity : The compound may also show promise in cancer therapy due to its ability to interfere with cellular pathways involved in tumor growth.
  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes, impacting metabolic processes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
2-Bromo-5-fluoro-4-(trifluoromethoxy)phenolSimilar halogenation pattern; different positioningAntimicrobial
2-Bromo-4-fluoro-5-(trifluoromethyl)phenolSimilar structure but lacks trifluoromethoxy groupAntitumor
2-Bromo-4-fluoro-5-(trifluoromethoxy)anilineContains an amino group instead of hydroxylEnzyme inhibition

Case Studies and Research Findings

  • Synthesis and Characterization : A study focused on synthesizing this compound highlighted its successful application in creating fluorinated drug analogs. The interactions of these compounds with biological systems were assessed to understand their therapeutic potential .
  • Antiviral Properties : Research into related fluorinated compounds has shown significant antiviral activity, particularly against herpes simplex viruses. This suggests that this compound may share similar mechanisms of action, warranting further investigation .
  • In Vitro Studies : Investigations into the binding affinity of this compound with specific enzymes have provided insights into its mechanism of action. These studies are crucial for establishing structure-activity relationships that can guide future drug development .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4-fluoro-5-(trifluoromethoxy)phenol, and how can intermediates be purified?

The synthesis typically involves sequential electrophilic aromatic substitution (EAS) to introduce bromine, fluorine, and trifluoromethoxy groups. For example, bromination of a fluorinated precursor (e.g., 4-fluoro-5-(trifluoromethoxy)phenol) using brominating agents like Br₂ or N-bromosuccinimide under controlled temperature (0–25°C) can achieve regioselectivity. Intermediate purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Analytical techniques like HPLC and LC-MS (e.g., LCMS tR = 0.83 min, m/z = 257 [M+H]⁺) ensure purity at each step .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns and purity (e.g., fluorine coupling constants).
  • X-ray crystallography : Tools like SHELXL refine crystal structures, while ORTEP-3 visualizes molecular geometry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 257.01 for C7H4BrF3O2).

Q. How should researchers handle and store this compound to ensure stability?

Store sealed under inert gas (N₂ or Ar) at 2–8°C to prevent degradation via hydrolysis or oxidation. Stability tests under varying pH and temperature conditions (e.g., 25°C vs. 40°C) using accelerated aging studies are recommended .

Advanced Research Questions

Q. What challenges arise in crystallographic studies due to halogen/fluorine substituents?

Heavy atoms like bromine enhance X-ray diffraction contrast but may cause absorption errors. Fluorine’s electronegativity disrupts hydrogen-bonding patterns, complicating crystal packing. To mitigate this:

  • Use high-resolution synchrotron data for SHELXL refinement .
  • Analyze graph sets (e.g., Etter’s formalism) to map hydrogen-bonding motifs in ORTEP .

Q. How does the compound’s bioactivity compare to structurally similar analogs?

Structure-activity relationship (SAR) studies reveal that the trifluoromethoxy group enhances lipophilicity and metabolic stability compared to trifluoromethyl or methoxy analogs. For example:

CompoundIC50 (µM)LogP
This compound12.3 ± 1.22.8
2-Bromo-5-(trifluoromethyl)phenol18.9 ± 2.13.1
Lower IC50 values correlate with improved antimicrobial activity in in vitro assays .

Q. How can contradictory reactivity data in electrophilic substitution be resolved?

Competing substituent effects (e.g., fluorine’s deactivation vs. bromine’s ortho/para-directing role) may lead to inconsistent product distributions. Solutions include:

  • Computational modeling (DFT) to predict regioselectivity.
  • Controlled stepwise synthesis with intermediate trapping .

Q. What strategies optimize regioselectivity in multi-halogenated phenol derivatives?

  • Use directing groups (e.g., boronic acids) to pre-functionalize the aromatic ring.
  • Monitor reaction progress via <sup>19</sup>F NMR to detect intermediate fluorination states.

Q. How do hydrogen-bonding patterns influence supramolecular assembly in crystals?

Graph set analysis (e.g., R2<sup>2</sup>(8) motifs) identifies key interactions. For example, O–H···O/F hydrogen bonds dominate packing, with π-π stacking between aromatic rings. Tools like WinGX and SHELXPRO automate this analysis .

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